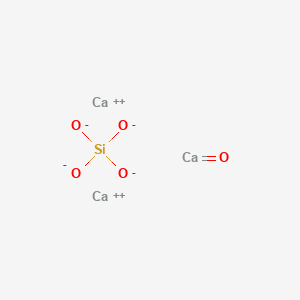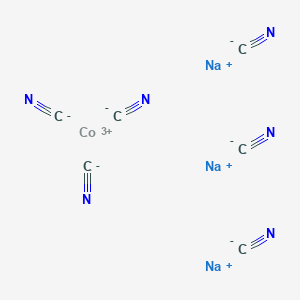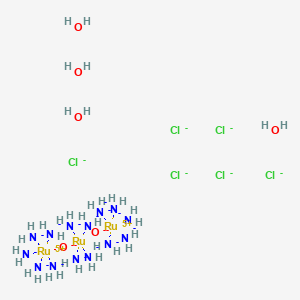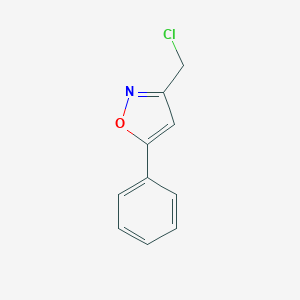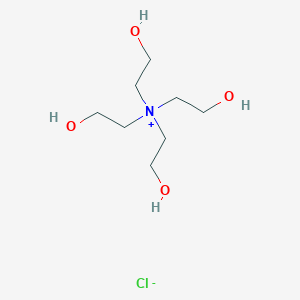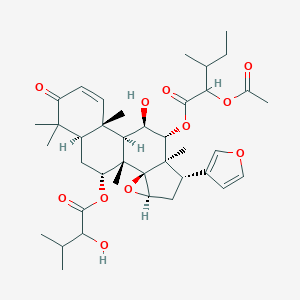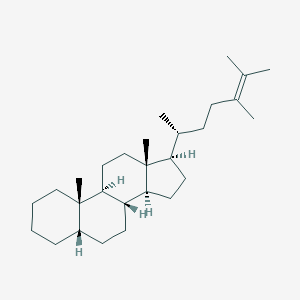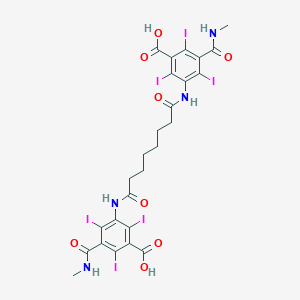
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) is a compound that has been used in scientific research for various purposes. This compound is also known as iopamidol, which is a contrast agent used for medical imaging. However,
Mecanismo De Acción
Iopamidol works by absorbing X-rays and producing a contrast image of the area being imaged. The iodine atoms in iopamidol absorb the X-rays and create a contrast image of the surrounding tissue.
Efectos Bioquímicos Y Fisiológicos
Iopamidol is a non-ionic contrast agent, which means that it has a low osmolality and is less likely to cause adverse effects in the body. It is rapidly cleared from the body through the kidneys and has a short elimination half-life. In rare cases, iopamidol can cause allergic reactions or kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of iopamidol is its high iodine content, which makes it an effective contrast agent for visualizing internal organs and structures in the body. Additionally, iopamidol has a low osmolality, which makes it less likely to cause adverse effects in the body. However, one limitation of iopamidol is its short elimination half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of iopamidol in scientific research. One potential area of research is the use of iopamidol as a contrast agent for magnetic resonance imaging (MRI). Additionally, iopamidol could be used to study the permeability of the blood-brain barrier in various disease states. Finally, iopamidol could be used in research to study the efficacy of new drugs or therapies in treating various diseases.
Métodos De Síntesis
Iopamidol is synthesized by the reaction of isophthalic acid with 5-N-methyl-N-(2-hydroxyethyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in the presence of hexamethylene diisocyanate. The resulting compound is purified and formulated into an injectable solution for medical imaging.
Aplicaciones Científicas De Investigación
Iopamidol has been widely used in scientific research as a contrast agent for computed tomography (CT) imaging. Its high iodine content makes it an effective contrast agent for visualizing internal organs and structures in the body. Additionally, iopamidol has been used in research to study the blood-brain barrier and to assess the permeability of the blood-brain barrier in various disease states.
Propiedades
Número CAS |
10397-76-9 |
|---|---|
Nombre del producto |
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo- |
Fórmula molecular |
C26H24I6N4O8 |
Peso molecular |
1281.9 g/mol |
Nombre IUPAC |
3-[[8-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-8-oxooctanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C26H24I6N4O8/c1-33-23(39)11-15(27)13(25(41)42)19(31)21(17(11)29)35-9(37)7-5-3-4-6-8-10(38)36-22-18(30)12(24(40)34-2)16(28)14(20(22)32)26(43)44/h3-8H2,1-2H3,(H,33,39)(H,34,40)(H,35,37)(H,36,38)(H,41,42)(H,43,44) |
Clave InChI |
YKUMCWOEENHSDD-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES canónico |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Otros números CAS |
10397-76-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



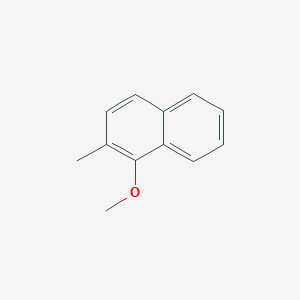
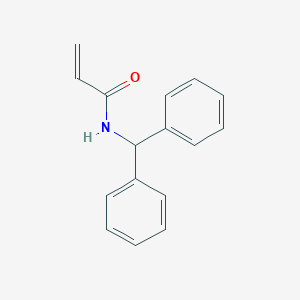
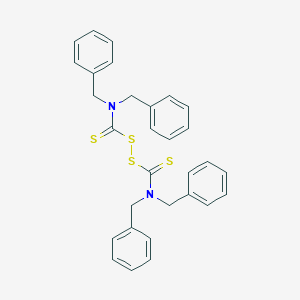
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
